2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
CAS No.: 2253638-58-1
Cat. No.: VC4275262
Molecular Formula: C14H13N3O
Molecular Weight: 239.278
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253638-58-1 |
|---|---|
| Molecular Formula | C14H13N3O |
| Molecular Weight | 239.278 |
| IUPAC Name | 2-pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
| Standard InChI | InChI=1S/C14H13N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8,13,16H,9H2,(H,17,18) |
| Standard InChI Key | XKLQMQDPTQQSNT-UHFFFAOYSA-N |
| SMILES | C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound's IUPAC name, 2-pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one, reflects its hybrid structure containing:
-
Benzene ring: Provides aromatic stability and planar geometry
-
1,5-Diazepin-4-one core: Seven-membered ring with two nitrogen atoms at positions 1 and 5
-
Pyridin-2-yl substituent: Nitrogen-containing heterocycle at position 2 inducing electronic effects
X-ray crystallography of analogous pyridodiazepinones reveals nonplanar conformations with torsional angles up to 49.8° between the benzene and pyridine rings, creating a chiral molecular environment . This distortion enhances binding pocket compatibility in biological targets compared to planar analogs.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₃N₃O |
| Molecular weight | 239.278 g/mol |
| SMILES | C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=N3 |
| Topological polar SA | 64.9 Ų |
| Hydrogen bond donors | 2 |
| Hydrogen bond acceptors | 4 |
The pyridine nitrogen (pKₐ ~1.7) and diazepinone carbonyl (pKₐ ~10.2) create pH-dependent solubility characteristics, with maximum aqueous solubility predicted at pH 6.8 .
Synthetic Methodologies
Cyclization Strategies
The primary synthesis route involves [4+3] cyclocondensation between 1,2-phenylenediamine derivatives and α,β-unsaturated carbonyl compounds:
-
Knoevenagel adduct formation: Ethyl aroylacetates react with 2-aminopyridines to form enamine intermediates
-
Ring closure: Acid-catalyzed intramolecular cyclization yields the diazepinone core
-
Post-functionalization: N-alkylation or halogenation modifies pharmacological properties
Recent optimizations using ionic liquid solvents achieve yields up to 78% while reducing reaction times from 48h to 6h . Critical parameters include:
-
Temperature control (60-80°C optimal)
-
Solvent polarity (ε > 20 required)
-
Catalyst selection (p-toluenesulfonic acid preferred)
Regiospecific Modifications
Table 1 compares synthetic approaches for related diazepines:
Microwave irradiation significantly improves reaction efficiency by enabling rapid, uniform heating of polar intermediates .
Pharmacological Profile
GABAergic Activity
The compound exhibits moderate affinity for GABA_A receptors (Kᵢ = 380 nM) with subtype selectivity:
-
α₁β₂γ₂: 89% inhibition at 1 μM
-
α₂β₃γ₂: 67% inhibition at 1 μM
Molecular docking simulations suggest the pyridine nitrogen forms a critical hydrogen bond with γ₂-Ser205, while the benzodiazepine carbonyl interacts with α₁-His101 .
PAF Antagonism
In PAF-induced platelet aggregation assays:
-
IC₅₀ = 4.9 nM (rabbit platelets)
-
ED₅₀ = 0.03 mg/kg (mouse protection model)
Comparative data with classical PAF antagonists:
| Compound | IC₅₀ (nM) | ED₅₀ (mg/kg) |
|---|---|---|
| Target compound | 4.9 | 0.03 |
| WEB2170 | 12 | 0.12 |
| RP-52,770 | 8 | 0.08 |
The enhanced potency stems from optimized lipophilicity (LogP = 2.8) balancing membrane permeability and aqueous solubility .
Structure-Activity Relationships
Key structural determinants of biological activity:
-
Pyridine orientation: 2-substitution maximizes receptor complementarity
-
Diazepinone ring size: Seven-membered rings show 5x greater affinity than six-membered analogs
-
N-substitution: Methyl groups at N-1 improve metabolic stability (t₁/₂ increased from 1.2h to 4.7h)
Comparative molecular field analysis (CoMFA) models identify three critical pharmacophoric regions:
-
Hydrophobic pocket (pyridine C3-C5)
-
Hydrogen bond acceptor (diazepinone carbonyl)
-
Aromatic π-system (benzene ring)
Toxicological Considerations
Preliminary safety assessments indicate:
-
LD₅₀ > 2000 mg/kg (oral, rats)
-
No mutagenicity (Ames test negative)
-
CYP3A4 inhibition (IC₅₀ = 12 μM)
Notably, the compound shows reduced sedation compared to diazepam (motor impairment EC₅₀ = 45 mg/kg vs. 8 mg/kg) .
Future Directions
Emerging research priorities include:
-
Development of radiolabeled analogs for PET imaging
-
Exploration of dual PAF/GABA modulation in stroke models
-
Continuous flow synthesis optimization for kilogram-scale production
The compound's unique polypharmacology profile positions it as a promising lead for neurological and cardiovascular therapeutics, warranting further preclinical investigation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume